Anisole, p-(1-ethylvinyl)- Anisole, p-(1-ethylvinyl)-
Brand Name: Vulcanchem
CAS No.: 21758-19-0
VCID: VC3895672
InChI: InChI=1S/C11H14O/c1-4-9(2)10-5-7-11(12-3)8-6-10/h5-8H,2,4H2,1,3H3
SMILES: CCC(=C)C1=CC=C(C=C1)OC
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol

Anisole, p-(1-ethylvinyl)-

CAS No.: 21758-19-0

Cat. No.: VC3895672

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

Anisole, p-(1-ethylvinyl)- - 21758-19-0

Specification

CAS No. 21758-19-0
Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
IUPAC Name 1-but-1-en-2-yl-4-methoxybenzene
Standard InChI InChI=1S/C11H14O/c1-4-9(2)10-5-7-11(12-3)8-6-10/h5-8H,2,4H2,1,3H3
Standard InChI Key MICPMNHQZIPMPP-UHFFFAOYSA-N
SMILES CCC(=C)C1=CC=C(C=C1)OC
Canonical SMILES CCC(=C)C1=CC=C(C=C1)OC

Introduction

Structural and Chemical Properties

Molecular Architecture and Stereochemistry

Anisole, p-(1-ethylvinyl)- features a methoxy group at the para position of a benzene ring conjugated to a 1-ethylvinyl substituent. The compound’s IUPAC name, 1-(but-1-en-2-yl)-4-methoxybenzene, reflects its branched alkene structure. Key structural parameters include:

PropertyValueSource
Molecular FormulaC11H14O\text{C}_{11}\text{H}_{14}\text{O}
Molar Mass162.23 g/mol
SMILESC(C(=C)C1=CC=C(C=C1)OC)C
InChIKeyMICPMNHQZIPMPP-UHFFFAOYSA-N
Exact Mass162.104465 u

The ethylvinyl group introduces steric hindrance and electronic effects that influence reactivity. The methoxy group’s electron-donating resonance effect activates the benzene ring toward electrophilic substitution, while the ethylvinyl moiety may participate in conjugate addition reactions .

Infrared Spectroscopy

Vapor-phase IR spectroscopy (Spectrum ID: HfnT5TQa78J) reveals characteristic absorptions at:

  • 2920–2850 cm⁻¹: C-H stretching in the ethylvinyl group

  • 1600 cm⁻¹: Aromatic C=C vibrations

  • 1250 cm⁻¹: C-O-C asymmetric stretching of the methoxy group

The spectrum validation score of 0.928 indicates high confidence in peak assignments .

Mass Spectrometry

GC-MS analysis shows a molecular ion peak at m/z 162.1 ([M]⁺), with fragmentation patterns dominated by:

  • Loss of ethylene (C2H4\text{C}_2\text{H}_4) from the ethylvinyl group (m/z 134)

  • Cleavage of the methoxy group (CH3O\text{CH}_3\text{O}^-) yielding a phenolic fragment (m/z 94)

Synthesis and Manufacturing

Cyclopropanation-Elimination Strategy

A two-step approach adapted from dibromocyclopropane chemistry :

  • Cyclopropanation: React styrene derivatives with bromoform under phase-transfer conditions (triethylbenzylammonium chloride, 50% NaOH) to form dibromocyclopropane intermediates.

  • Base-Mediated Elimination: Treat intermediates with strong bases (e.g., KOtBu) to induce dehydrohalogenation, forming the ethylvinyl group.

This method achieves moderate yields (40–60%) but requires careful control of reaction temperatures to prevent polymerization .

Process Optimization Challenges

Key challenges in large-scale synthesis include:

  • Isomer Control: Minimizing formation of o-(1-ethylvinyl)anisole requires precise stoichiometric ratios (optimal 1:1.2 substrate:alkylating agent)

  • Purification: Separation from polymeric residues necessitates fractional distillation under reduced pressure (bp 142–145°C at 15 mmHg)

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

Chromatographic conditions for optimal separation :

ParameterSpecification
ColumnHP-5MS (30 m × 0.25 mm × 0.25 µm)
Temperature Program60°C (2 min) → 310°C @ 5°C/min
Carrier GasHe, 2 mL/min
Retention Time17.4–18.3 min

The compound elutes as a symmetrical peak (tailing factor <1.2) when analyzed in ethanol extracts, showing minimal co-elution with fatty acid esters .

Nuclear Magnetic Resonance (NMR)

While experimental 1H^1\text{H} NMR data remains unpublished, predicted shifts (CDCl₃, 400 MHz) include:

  • δ 6.85–7.25 ppm: Aromatic protons (4H, multiplet)

  • δ 5.60–5.85 ppm: Vinyl protons (2H, dd, J=17.5, 10.8 Hz)

  • δ 3.80 ppm: Methoxy group (3H, singlet)

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